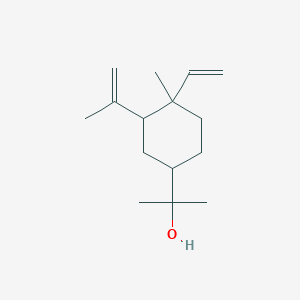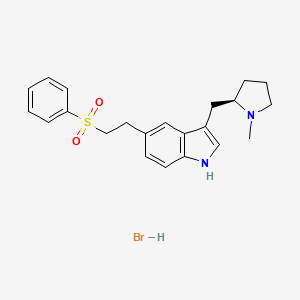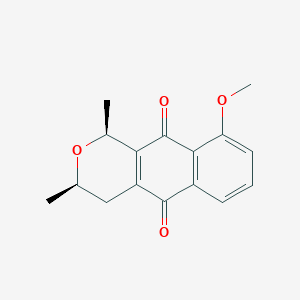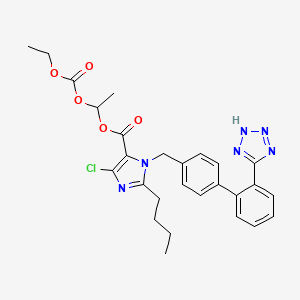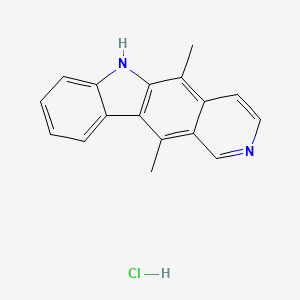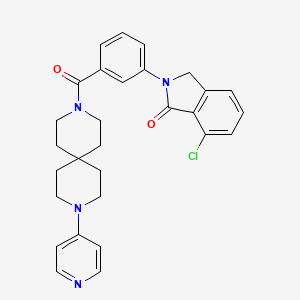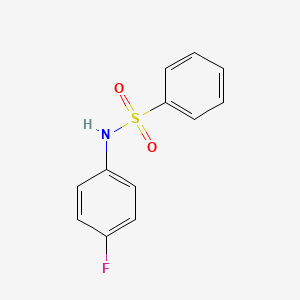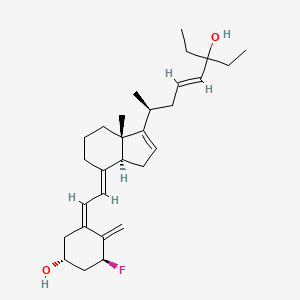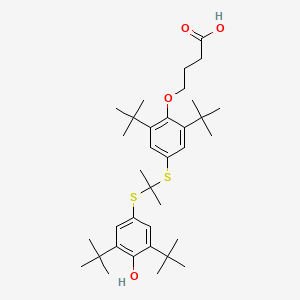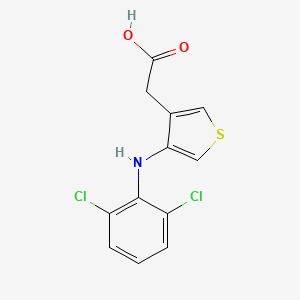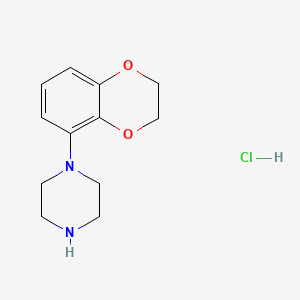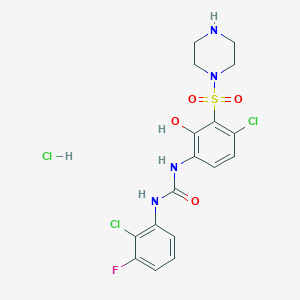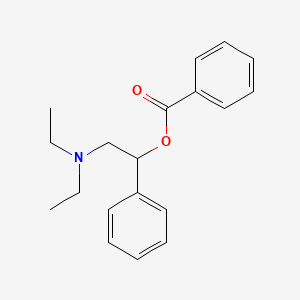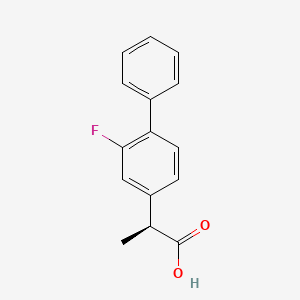
Esflurbiprofen
Übersicht
Beschreibung
Esflurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain . It is primarily indicated as a pre-operative anti-miotic (in an ophthalmic solution) as well as orally for arthritis or dental pain .
Synthesis Analysis
The synthesis of Esflurbiprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate by improved Gomberg-bachmann reaction . Another study presents the synthesis of novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .
Molecular Structure Analysis
Esflurbiprofen has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . The structure of Esflurbiprofen has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Chemical Reactions Analysis
Esflurbiprofen undergoes reactions typical of other NSAIDs. It is a potent inhibitor of prostaglandin synthetase . The chemical structure of Esflurbiprofen has been elucidated by elemental analysis, ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR), mass spectrometry (MS), and single crystal X-ray crystallography .
Physical And Chemical Properties Analysis
Esflurbiprofen has a molecular formula of C15H13FO2 and a molecular weight of 244.26 g/mol . It has two hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Application in Pharmacoepidemiology
- Scientific Field : Pharmacoepidemiology .
- Methods of Application : A systematic review was conducted to identify existing evidence on the risk of haemorrhagic events with flurbiprofen 8.75 mg dose . Six individual electronic databases were searched up to 28th April 2020 .
- Results : The review found limited evidence on the risk of haemorrhagic events with flurbiprofen when used at a dose of 8.75 mg . Counts were low across all studies and results comparing flurbiprofen and placebo treatment arms were non-significant .
Application in Orthopedics
- Scientific Field : Orthopedics .
- Summary of Application : S-flurbiprofen plaster (SFPP) has shown dramatic improvement in percutaneous absorption results from animal and clinical studies . It was compared with placebo in patients with knee osteoarthritis (OA) to determine its optimal dose .
- Methods of Application : This was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study . The efficacy and safety of SFPP were compared with placebo in patients with knee OA .
- Results : Clinically relevant pain relief was observed in all groups including placebo . Especially 40 mg showed remarkable pain relief in not only primary endpoint but also all the other endpoint with significant differences over placebo .
Application in Pain Management
- Scientific Field : Pain Management .
- Summary of Application : An Esflurbiprofen Hydrogel Patch is used for the local symptomatic and short-term treatment of pain in acute strains, sprains or bruises of the extremities following blunt trauma, such as sports injuries .
- Methods of Application : The efficacy and safety of the Esflurbiprofen Hydrogel Patch were compared with a placebo in a clinical trial .
- Results : The specific results of this study are not provided in the source, but the objective was to assess the efficacy and safety of the Esflurbiprofen Hydrogel Patch .
Application in Pain Management
- Scientific Field : Pain Management .
- Summary of Application : An Esflurbiprofen Hydrogel Patch is used for the local symptomatic and short-term treatment of pain in acute strains, sprains or bruises of the extremities following blunt trauma, such as sports injuries .
- Methods of Application : The efficacy and safety of the Esflurbiprofen Hydrogel Patch were compared with a placebo in a clinical trial .
- Results : The specific results of this study are not provided in the source, but the objective was to assess the efficacy and safety of the Esflurbiprofen Hydrogel Patch .
Application in Long-term Osteoarthritis Treatment
- Scientific Field : Orthopedics .
- Summary of Application : The S-flurbiprofen plaster (SFPP) with an innovative percutaneous absorption was developed for the treatment of osteoarthritis (OA) commonly seen in the elderly .
- Methods of Application : This was a multi-center, open-label, uncontrolled prospective study that included 201 OA patients . SFPP at 40 mg/day was applied to the site of pain in 101 patients and at 80 mg/day (2 patches) in 100 patients at a total of 301 sites for 52 weeks .
- Results : Most patients (80.1 %) completed the 52-week SFPP application . The majority of drug-related adverse events (AEs) included mild dermatitis at the application sites and occurred in 46.8 % of the sites . No photosensitive dermatitis was observed . Systemic AEs occurred in 9.0 % of the patients; a serious AE (gastric ulcer hemorrhage) occurred in one patient .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316678 | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esflurbiprofen | |
CAS RN |
51543-39-6 | |
| Record name | (+)-Flurbiprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51543-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esflurbiprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esflurbiprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16159 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Flurbiprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5ZZK9P7MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

